

A Comparative Spectroscopic Analysis of Methyl 2-formylnicotinate and Its Isomers

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Compound of Interest

Compound Name: Methyl 2-formylnicotinate

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of **Methyl 2-formylnicotinate** and its positional isomers, providing a foundational dataset for their unambiguous identification and characterization.

In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. Subtle shifts in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide presents a comparative analysis of the key spectroscopic features of **Methyl 2-formylnicotinate** and its isomers, focusing on ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data herein, compiled from various sources, serves as a crucial reference for researchers engaged in the synthesis, quality control, and development of novel compounds based on the nicotinic acid scaffold.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Methyl 2-formylnicotinate** and its isomers. It is important to note that comprehensive experimental data for all isomers is not consistently available in the public domain. In such cases, data for closely related structures is provided for comparative purposes.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	H-2	H-4	H-5	H-6	-CHO	-OCH ₃	Solvent
Methyl 2-formylnicotinate	-	8.30-8.40 (dd)	7.50-7.60 (dd)	8.80-8.90 (dd)	10.10 (s)	3.95 (s)	CDCl ₃
Methyl nicotinate	9.23 (d)	8.30 (dt)	7.42 (ddd)	8.80 (dd)	-	3.96 (s)	CDCl ₃
Methyl 6-methylnicotinate[1]	9.06 (s)	8.13 (dd)	7.20 (d)	-	-	3.89 (s)	CDCl ₃

Note: Data for **Methyl 2-formylnicotinate** is predicted based on analogous structures. s - singlet, d - doublet, t - triplet, q - quartet, m - multiplet, dd - doublet of doublets, dt - doublet of triplets, ddd - doublet of doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	C-2	C-3	C-4	C-5	C-6	-CHO	C=O	-OCH ₃	Solvent
Methyl 2-formylnicotinate	152.5	128.0	137.0	125.0	155.0	192.0	165.0	52.5	CDCl ₃
Methyl nicotinate	153.5	126.9	137.2	123.6	151.1	-	165.8	52.4	CDCl ₃
Methyl 6-methylnicotinate[1]	150-154	123-127	136-140	121-125	158-162	-	165-167	51-53	CDCl ₃

Note: Data for **Methyl 2-formylnicotinate** is predicted based on analogous structures and general substituent effects on the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm^{-1})

Compound	$\nu(\text{C=O})$ Aldehyde	$\nu(\text{C=O})$ Ester	$\nu(\text{C=N})$ / $\nu(\text{C=C})$	$\nu(\text{C-O})$
Methyl 2-formylnicotinate	~1710	~1730	~1600-1450	~1300-1100
Methyl nicotinate	-	1728	1587, 1429	1292-1120
Methyl 6-methylnicotinate[1]	-	~1725	~1590, ~1480	~1290, ~1110

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)	Ionization Method
Methyl 2-formylnicotinate	$\text{C}_8\text{H}_7\text{NO}_3$	165.15	165 (M^+), 134 (M-OCH_3), 106 (M-COOCH_3)	EI
Methyl nicotinate[2]	$\text{C}_7\text{H}_7\text{NO}_2$	137.14	137 (M^+), 106 (M-OCH_3), 78 (Pyridine)	EI
Methyl 6-formylnicotinate	$\text{C}_8\text{H}_7\text{NO}_3$	165.15	166.2 ($[\text{M}+\text{H}]^+$)	ESI

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are broadly applicable to the characterization of methyl formylnicotinate isomers and related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) if not already present in the solvent.
- **Instrumentation:** The spectra are typically acquired on a 300 MHz or higher NMR spectrometer.^[3]
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans is required.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

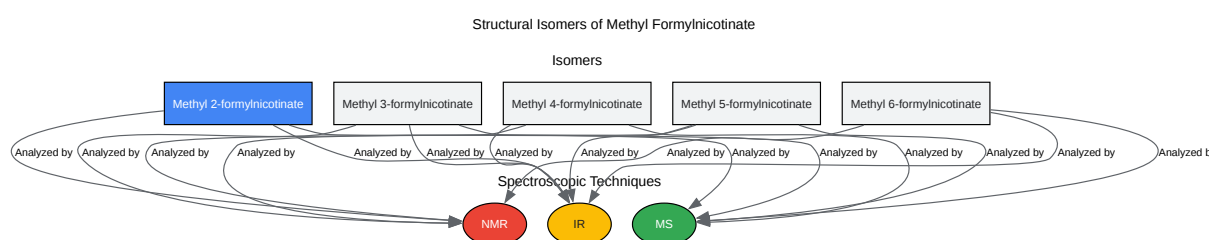
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.^[1] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer and are ionized by a high-energy electron beam. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred.^[4]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between **Methyl 2-formylnicotinate** and its isomers, which are the subjects of this comparative guide.



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Caption: Isomers of Methyl Formylnicotinate and analytical methods.

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